

A Comparative Crystallographic Analysis of 1-Benzyl-4-oxopyrrolidine-1,3-dicarboxylate Derivatives

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Compound of Interest

Compound Name: *1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of **1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate**. The pyrrolidine scaffold is a key structural motif in many biologically active compounds, and understanding its three-dimensional structure is crucial for rational drug design and development. This document summarizes the crystallographic data of two closely related derivatives, provides detailed experimental protocols for their synthesis and analysis, and presents a visual representation of the synthetic workflow.

Comparison of Crystallographic Data

While the crystal structure for **1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate** is not publicly available, this guide presents a comparative analysis of two structurally related derivatives that have been characterized by single-crystal X-ray diffraction: (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione and (E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate. The crystallographic data for these compounds offer valuable insights into the conformational preferences and solid-state packing of this class of molecules.

Parameter	(E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione[1][2][3]	(E)-4-[(1-Benzyl-4-benzylidene-2,5-dioxopyrrolidin-3-yl)methyl]benzaldehyde 0.25-hydrate[4]
Molecular Formula	C ₁₈ H ₁₅ NO ₂	C ₂₆ H ₂₁ NO ₃ ·0.25H ₂ O
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
a (Å)	6.4367 (4)	7.7360 (15)
b (Å)	7.4998 (5)	12.441 (3)
c (Å)	15.3455 (5)	12.577 (3)
α (°)	86.448 (4)	64.14 (3)
β (°)	78.732 (4)	81.14 (2)
γ (°)	83.943 (5)	86.46 (3)
Volume (Å ³)	721.80 (7)	1076.2 (4)
Z	2	2
Pyrrolidine Ring Conformation	Envelope (methylene carbon as the flap)[1][2][3]	Not explicitly stated, but the five-membered ring is present.
Dihedral Angle (Phenyl Rings)	72.234 (5)°[1][2][3]	Dihedral angles between the pyrrolidine ring and the three phenyl rings are 70.35 (9)°, 33.8 (1)°, and 60.30 (9)°[4]

Key Observations:

- Both derivatives crystallize in the triclinic system with the centrosymmetric space group P-1. This indicates that both enantiomers are present in the crystal lattice.
- The pyrrolidine ring in (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione adopts an envelope conformation, a common feature for five-membered rings.[1][2][3]

- The dihedral angles between the various aromatic rings and the pyrrolidine core highlight the non-planar nature of these molecules in the solid state. This conformational flexibility is a critical consideration in molecular modeling and drug-receptor interaction studies.

Experimental Protocols

Synthesis of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

A detailed three-step synthesis for the title compound has been reported and is summarized below.^[5]

Step 1: Synthesis of 3-benzylaminoethyl acetate Benzylamine is reacted with ethyl acrylate at a controlled temperature (≤ 30 °C during addition, then 35 °C for 15 hours). The reaction progress is monitored by gas chromatography. After completion, excess benzylamine is removed by distillation to yield 3-benzylaminoethyl acetate.^[5]

Step 2: Synthesis of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate 3-benzylaminoethyl acetate is reacted with ethyl chloroacetate in the presence of potassium iodide and potassium carbonate at room temperature for 48 hours. The reaction is monitored by LC-MS. After filtration and removal of excess ethyl chloroacetate by distillation, the crude product is obtained.^[5]

Step 3: Synthesis of ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate This step involves the intramolecular cyclization of 3-(N-ethoxycarbonylmethyl)benzylaminoethyl acetate. While the specific conditions for this final cyclization are not detailed in the provided summary, it is the crucial step that forms the 4-oxopyrrolidine ring.^[5]

Single-Crystal X-ray Diffraction

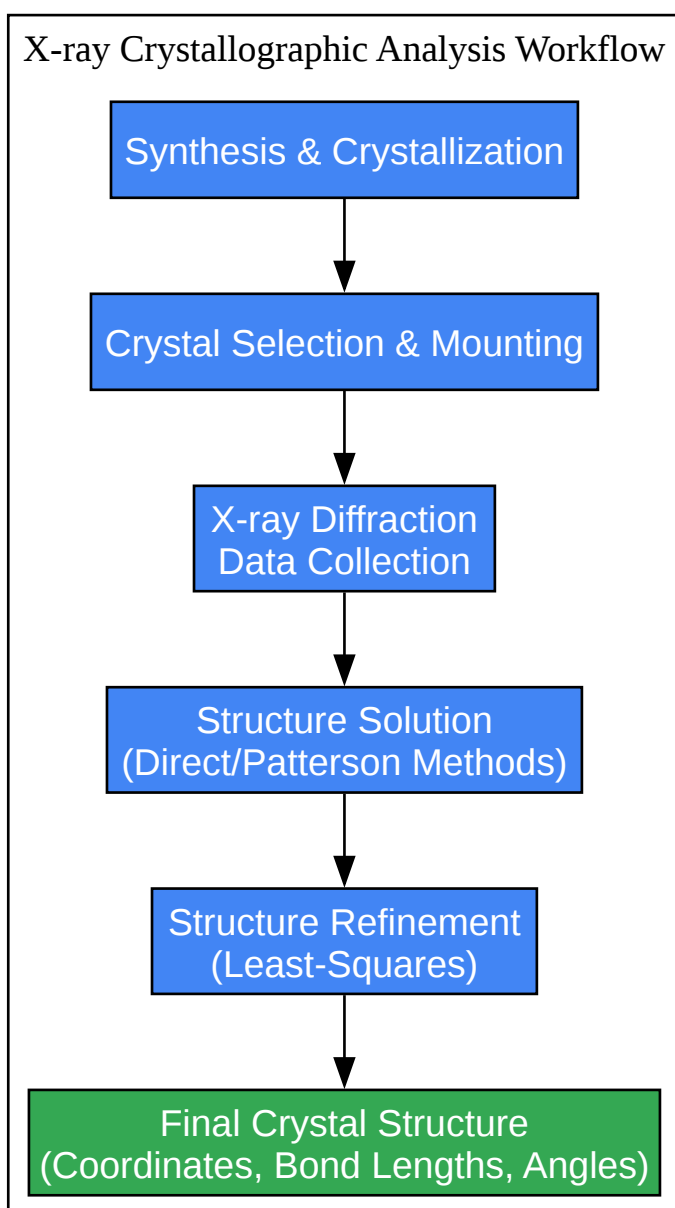
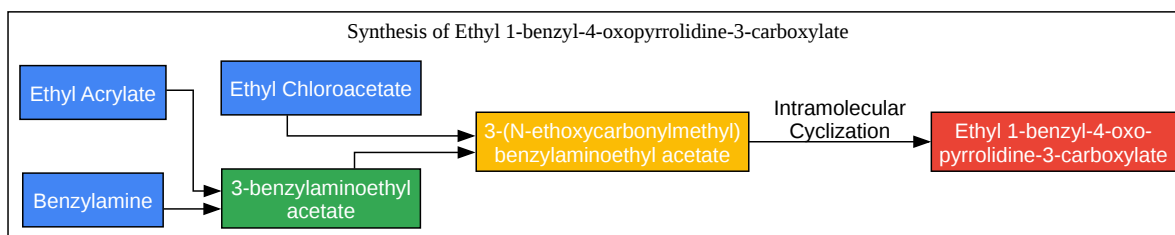
The following is a general protocol for the X-ray crystallographic analysis of small organic molecules, based on standard practices.

- **Crystal Selection and Mounting:** A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.

- **Data Collection:** The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
- **Structure Solution and Refinement:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares techniques. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathway for the target compound and the general workflow for X-ray crystallographic analysis.



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